molecular formula C11H22N2O2 B7916257 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone

1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone

Cat. No.: B7916257
M. Wt: 214.30 g/mol
InChI Key: PLBXLWGBERAEML-NSHDSACASA-N
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Description

1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone is a chiral piperidine derivative characterized by an ethanone group at the 1-position of the piperidine ring and an ethyl-(2-hydroxyethyl)amino substituent at the 3-position with an (S)-configuration.

Properties

IUPAC Name

1-[(3S)-3-[ethyl(2-hydroxyethyl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-12(7-8-14)11-5-4-6-13(9-11)10(2)15/h11,14H,3-9H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBXLWGBERAEML-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)[C@H]1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine in the piperidine ring and the ethyl-hydroxyethyl amino group participate in nucleophilic substitutions under controlled conditions. Key findings include:

Reaction TypeConditionsProducts/OutcomesSource
N-AlkylationDichloromethane, room temp.Quaternary ammonium derivatives
AcylationEthanol reflux, acyl chloridesAmide-functionalized compounds
  • Mechanistic Insight : The ethyl-hydroxyethyl amino group undergoes alkylation preferentially at the ethyl-substituted nitrogen due to steric accessibility.

Ketone Functionalization

The ethanone moiety exhibits reactivity typical of ketones:

Reaction TypeReagents/ConditionsProductsSource
Nucleophilic AdditionGrignard reagents, THF, 0°CSecondary alcohol derivatives
ReductionNaBH₄, MeOH, 25°CSecondary alcohol
  • Stereochemical Impact : The (S)-configuration at C3 influences diastereoselectivity during nucleophilic additions .

Hydroxyethyl Group Reactions

The 2-hydroxyethyl side chain undergoes oxidation and esterification:

Reaction TypeConditionsProductsSource
OxidationKMnO₄, acidic aqueous mediumCarboxylic acid derivative
EsterificationAcetic anhydride, pyridineAcetylated hydroxyethyl group
  • Stability Note : The hydroxyethyl group’s primary alcohol is susceptible to oxidation but stable under neutral pH .

Piperidine Ring Modifications

The piperidine ring participates in ring-opening and stereospecific reactions:

Reaction TypeConditionsProductsSource
Ring-openingHCl (concentrated), refluxLinear amine hydrochloride
EpimerizationBasic aqueous solution, heatRacemization at C3
  • Key Observation : Ring-opening occurs preferentially at the N-acetylated position due to electron-withdrawing effects .

Complexation and Catalytic Interactions

The compound acts as a ligand in metal-catalyzed reactions:

ApplicationMetal/ReagentsOutcomeSource
Pd-catalyzed couplingPd(OAc)₂, aryl halidesBiaryl piperidine derivatives
Zn-mediated reductionZn dust, HClDeoxygenated amine products
  • Role of Stereochemistry : The (S)-configuration enhances enantioselectivity in asymmetric catalysis .

Stability Under Synthetic Conditions

Critical stability parameters include:

ConditionStability OutcomeSource
pH < 3 or pH > 10Degradation via hydrolysis
High temp. (>100°C)Ketone decarbonylation

Pharmacologically Relevant Modifications

Derivatives synthesized via these reactions show potential in neurological drug development:

  • Glycine Transporter Inhibition : Acylation products (e.g., pyridinecarboxamide derivatives) exhibit IC₅₀ values < 2 nM .

  • Dopamine Receptor Binding : Quaternary ammonium derivatives demonstrate subtype selectivity for D₃ receptors .

Scientific Research Applications

Biological Activities

The compound's structure suggests potential interactions with various biological systems, particularly in pharmacology. Key areas of interest include:

Antimicrobial Activity

Research indicates that piperidine derivatives can exhibit significant antimicrobial properties. Modifications to the piperidine structure, such as those seen in this compound, may enhance efficacy against bacterial pathogens.

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone may influence neurotransmitter systems. Studies suggest that piperidine derivatives can modulate dopamine and serotonin pathways, which are critical in treating mood disorders and neurodegenerative diseases.

Enzyme Inhibition

This compound has shown promise in inhibiting specific enzymes such as dihydrofolate reductase (DHFR), which is vital for nucleic acid synthesis. This property could lead to the development of new antimicrobial agents targeting bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains; structural modifications enhance activity.
NeuropharmacologicalPotential to affect neurotransmitter levels; implications for mood disorders.
Enzyme InhibitionInhibits DHFR; potential for developing new antimicrobial agents.

Case Studies

Several studies highlight the biological activities of compounds related to this compound:

  • Antimicrobial Properties : A study demonstrated that piperidine derivatives exhibited significant antimicrobial activity against various strains of bacteria, suggesting that structural modifications could enhance this property.
  • Neuropharmacological Investigation : Research indicated that piperidine compounds could modulate neurotransmitter levels, potentially beneficial in treating conditions like depression and anxiety disorders.
  • Enzyme Interaction Analysis : Investigations revealed that certain piperidine derivatives effectively inhibit DHFR, presenting a pathway for developing new antimicrobial agents targeting bacterial infections.

Mechanism of Action

The mechanism of action of 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic pockets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Derivatives

1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone
  • Structure: Differs by a methylene spacer between the piperidine ring and the ethyl-(2-hydroxyethyl)amino group.
  • Molecular Weight : 228.34 g/mol (vs. 214.31 g/mol for the target compound) .
  • Impact : The additional methylene group increases molecular weight and may alter steric interactions in binding pockets.
1-((S)-3-Methylamino-piperidin-1-yl)-ethanone
  • Structure: Replaces the ethyl-(2-hydroxyethyl)amino group with a methylamino substituent.
  • Molecular Weight : 156.23 g/mol (significantly lower due to simpler substituents) .
(S)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone
  • Structure: Features a 2-nitrophenylamino substituent instead of ethyl-(2-hydroxyethyl)amino.
  • Applications : Likely used in kinase inhibitor studies due to nitro group interactions with catalytic sites.

Heterocyclic Ethanone Derivatives

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
  • Structure: Contains a tetrazole ring linked to ethanone via an aryl group.
  • Synthesis : Prepared via reactions involving sodium azide and triethyl orthoformate, followed by piperidine substitution .
  • Comparison : Tetrazole rings enhance metabolic stability but reduce solubility compared to hydroxyethyl substituents.
Piperidine-1-yl(thiophen-2-yl)methanone
  • Structure: Replaces ethanone with a thiophenyl-methanone group.
  • Applications : Demonstrated utility in transition-metal-catalyzed reactions, highlighting divergent synthetic pathways .

Pyrrolidine Analogs

1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone
  • Structure : Pyrrolidine (5-membered ring) instead of piperidine.
  • Impact : Reduced ring size increases ring strain but may improve binding kinetics in certain targets .

Physicochemical and Pharmacological Comparisons

Solubility and Polarity

  • The hydroxyethyl group in the target compound enhances aqueous solubility compared to analogs with nitro () or methylamino () groups.
  • Tetrazole-containing derivatives () exhibit lower solubility due to aromaticity and lack of polar substituents.

Stereochemical Effects

  • The (S)-enantiomer (target compound) may display distinct biological activity compared to its (R)-counterpart (), as chirality often dictates receptor binding specificity.

Thermal Stability and Isomerization

  • Piperidine-based ethanones (e.g., ) undergo temperature-dependent isomerization, with energy barriers (~67 kJ/mol) influencing storage conditions. This behavior is likely shared by the target compound .

Tables :

Compound Molecular Weight (g/mol) Key Substituent Notable Property
Target Compound (S) 214.31 Ethyl-(2-hydroxyethyl) High aqueous solubility
1-((S)-3-Methylamino-piperidin-1-yl)-ethanone 156.23 Methylamino Low hydrophilicity
(S)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone 278.30 2-Nitrophenylamino Electron-withdrawing effects
1-(1-Aryl-tetrazol-5-yl)-2-piperidinyl-ethanone ~300 (varies) Tetrazole Metabolic stability

Biological Activity

1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone, also known by its IUPAC name 1-[(3S)-3-[2-hydroxyethyl(methyl)amino]piperidin-1-yl]ethanone, is a compound with the molecular formula C11H22N2O2 and a molecular weight of 202.31 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of the piperidine structure is believed to enhance the interaction with microbial targets, leading to effective inhibition of growth in various bacterial strains. For instance, research on related piperidine derivatives has shown promising results against resistant strains of Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Properties : The compound's structural features may contribute to anti-inflammatory effects. Compounds with similar amino and hydroxyl groups have been documented to inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophage cell lines . This suggests that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Cytotoxicity and Cancer Research : There is emerging interest in the cytotoxic effects of this compound against cancer cell lines. Studies have indicated that certain piperidine derivatives can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways . Further investigations are necessary to elucidate the exact mechanisms by which this compound may exert anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study focusing on the structure-antimicrobial activity relationships (SAR) of piperidine derivatives found that modifications to the amino group significantly influenced antimicrobial potency. The tested compounds exhibited varying degrees of effectiveness against E. coli, with some showing IC50 values as low as 20 µM . This highlights the potential for optimizing this compound for enhanced antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays using RAW 264.7 macrophages demonstrated that related compounds could inhibit nitric oxide production in a dose-dependent manner. The most effective derivatives showed IC50 values ranging from 10 to 30 µM, indicating significant anti-inflammatory potential . This suggests that this compound might similarly modulate inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli, Staphylococcus aureus
Anti-inflammatoryInhibition of NO production in macrophages
CytotoxicityInduction of apoptosis in cancer cell lines

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